4-amino-5,5,5-trifluoropentanoic acid hydrochloride chemical structure and properties
4-amino-5,5,5-trifluoropentanoic acid hydrochloride chemical structure and properties
An In-depth Technical Guide to 4-amino-5,5,5-trifluoropentanoic acid hydrochloride
Introduction and Strategic Significance
4-amino-5,5,5-trifluoropentanoic acid hydrochloride is a synthetic, fluorinated amino acid analogue of significant interest to the fields of medicinal chemistry and drug development. As a gamma-amino acid (GABA) analogue, its structure is primed for investigation in neuroscience, potentially as a modulator of GABAergic systems. The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceutical design, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of a lead compound.
The introduction of fluorine can profoundly alter a molecule's characteristics without a significant steric penalty.[1] This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can lead to:
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Enhanced Metabolic Stability: The C-F bond is resistant to metabolic oxidation, often increasing the biological half-life of a drug candidate.[2]
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Increased Lipophilicity: The -CF3 group can significantly enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.
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Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functional groups, affecting ionization state and receptor binding interactions.
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Conformational Control: Fluorine substitution can influence molecular conformation, potentially locking the molecule into a more biologically active shape.
This guide provides a comprehensive overview of the chemical structure, properties, handling, and potential applications of 4-amino-5,5,5-trifluoropentanoic acid hydrochloride, designed for researchers and scientists engaged in drug discovery and development. The inclusion of fluorine-containing amino acids is a rapidly growing trend in the development of new therapeutics, making this compound a valuable tool for chemical and biological investigation.[3][4][5][6]
Chemical Identity and Structure
The fundamental structure of this compound is a five-carbon pentanoic acid chain. An amino group is located at the fourth carbon (the γ-position relative to the carboxyl group), and three fluorine atoms replace the hydrogens on the terminal fifth carbon. The molecule is supplied as a hydrochloride salt, where the amino group is protonated and stabilized by a chloride counter-ion.
Caption: Structure of 4-amino-5,5,5-trifluoropentanoic acid hydrochloride
Table 1: Chemical Identifiers
| Property | Value | Reference |
| CAS Number | 1955522-89-0 | [7] |
| Molecular Formula | C₅H₉ClF₃NO₂ | |
| Molecular Weight | 207.58 g/mol | |
| IUPAC Name | 4-amino-5,5,5-trifluoropentanoic acid hydrochloride | [7] |
| Synonyms | 4-amino-5,5,5-trifluoropentanoic acid HCl |
Physicochemical and Spectroscopic Properties
Understanding the properties of this compound is critical for its effective use in experimental settings.
Table 2: Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Appearance | Typically a white to off-white solid. | |
| Storage | Store at -20°C for long-term stability. Keep container tightly sealed in a dry, well-ventilated place. | [8] |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness). | [7] |
| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes). |
Anticipated Spectroscopic Profile
While specific spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features, which are invaluable for identity confirmation and quality control.
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¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative analytical technique.[1][9] A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF3 group. This signal would likely appear as a triplet due to coupling with the two protons on the adjacent C4-methylene group.
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¹H NMR: The proton spectrum will be complex due to spin-spin coupling. Key expected signals include: a multiplet for the proton at C4 (adjacent to the amino group), multiplets for the methylene protons at C2 and C3, and a multiplet for the methylene protons at C5 which will show coupling to the fluorine atoms. The protonated amine (-NH3+) may appear as a broad singlet.
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¹³C NMR: Five distinct signals are expected for the carbon backbone. The signal for C5 will be split into a quartet by the three attached fluorine atoms (J-coupling). The C4 signal will also be influenced by the adjacent -CF3 group.
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Mass Spectrometry (MS): In ESI-MS analysis, the expected protonated molecular ion [M+H]⁺ would correspond to the free base (C₅H₈F₃NO₂), with a m/z of approximately 172.06.[10] Fragmentation would likely involve the loss of the carboxyl group, water, and cleavage adjacent to the amino group.
Conceptual Synthesis and Laboratory Handling
Conceptual Synthesis Workflow
The synthesis of complex fluorinated amino acids can be approached from several established routes in organic chemistry.[1][11] A plausible strategy for 4-amino-5,5,5-trifluoropentanoic acid would involve the construction of the carbon backbone followed by the stereoselective introduction of the amino group.
Caption: A generalized workflow for the synthesis of the target compound.
This process highlights the key transformations required. The choice of specific reagents and protection strategies is critical for achieving high yield and purity, a common challenge in the synthesis of tailor-made amino acids.
Laboratory Handling and Safety
Given the compound's hazard profile, appropriate safety measures are mandatory.[7]
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
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Spill & Disposal: In case of a spill, contain the material and clean with an appropriate absorbent. Dispose of waste according to institutional and local regulations.
Protocol: Preparation of Stock Solutions
This protocol provides a self-validating system for preparing solutions for biological assays, ensuring accuracy and sterility.
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Pre-Experiment Calculation: Calculate the mass of the compound needed to prepare a stock solution of desired concentration (e.g., 10 mM). Rationale: Accurate calculation is the foundation of reproducible results.
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Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully add the solid compound to the tube in a chemical fume hood. Record the exact mass. Rationale: Using a sterile tube and fume hood prevents contamination and exposure.
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Solubilization: Add the appropriate volume of a suitable solvent (e.g., sterile DMSO for cell-based assays, or sterile water if soluble) to the tube. Rationale: DMSO is a common solvent for organic compounds in biological screening, but its final concentration in assays must be controlled to avoid toxicity.
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Mixing: Vortex the tube for 30-60 seconds. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Visually inspect for complete dissolution. Rationale: Ensures a homogenous solution, which is critical for accurate downstream dilutions.
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Sterilization (for aqueous solutions): If the stock is prepared in an aqueous buffer for direct application to sensitive systems, filter it through a 0.22 µm sterile syringe filter into a new sterile tube. Rationale: Removes any potential microbial contaminants.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Rationale: Aliquoting preserves the integrity of the compound over long-term storage.
Applications in Research & Development
The primary value of 4-amino-5,5,5-trifluoropentanoic acid hydrochloride lies in its potential as a research tool and building block.
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Neuroscience Research: As a constrained GABA analogue, it can be used to probe GABA receptor subtypes (GABAₐ, GABAₑ, GABAₑ). The trifluoromethyl group may confer unique selectivity or potency compared to non-fluorinated analogues.
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Peptide Synthesis: It can be incorporated into peptides to create novel peptidomimetics.[4] The fluorinated moiety can enhance peptide stability against proteolysis and modulate its secondary structure and binding properties.
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Fragment-Based Drug Discovery: It serves as a valuable fragment for screening against various biological targets. The combination of an amino acid scaffold and a trifluoromethyl group is highly desirable in modern drug discovery campaigns.
Exemplar Experimental Workflow: Cell Viability Assay
This workflow describes how to test the cytotoxic effect of the compound on a cancer cell line, a fundamental assay in drug development.
Caption: Workflow for a standard cell viability (e.g., MTT) assay.
Protocol:
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Cell Seeding: Plate a chosen cell line (e.g., HeLa) in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and incubate for 24 hours. Rationale: Allows cells to enter logarithmic growth phase and adhere to the plate.
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Compound Dilution: Prepare a series of dilutions of the 4-amino-5,5,5-trifluoropentanoic acid hydrochloride stock solution in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound dose). Rationale: A dose-response curve is necessary to determine potency (e.g., IC₅₀).
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Cell Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Rationale: Exposes the cells to a defined concentration of the test agent.
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Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours). Rationale: Provides sufficient time for the compound to exert its biological effect.
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Viability Assessment: Add a viability reagent (e.g., MTT) to each well and incubate for 2-4 hours. The reagent is converted by metabolically active cells into a colored product. Rationale: The amount of color produced is directly proportional to the number of living cells.
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Data Acquisition: Solubilize the colored formazan product and measure the absorbance using a microplate reader.
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Analysis: Normalize the data to the vehicle control wells (defined as 100% viability) and plot the dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
4-amino-5,5,5-trifluoropentanoic acid hydrochloride is a specialized chemical entity with significant potential for advancing drug discovery. Its identity as a fluorinated gamma-amino acid analogue makes it a prime candidate for investigations in neuroscience and as a structural motif in medicinal chemistry. The trifluoromethyl group imparts desirable properties such as metabolic stability and altered lipophilicity, which are key considerations in the design of next-generation therapeutics. By understanding its chemical properties and employing rigorous experimental protocols, researchers can effectively leverage this compound to probe biological systems and develop novel molecular entities.
References
- 4-amino-5,5,5-trifluoropentanoic acid hydrochloride — Chemical Substance Inform
- 4-amino-5,5,5-trifluoropentanoic acid hydrochloride | 1955522-89-0 - Sigma-Aldrich.
- PRODUCT INFORM
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- Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed.
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- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - Oakwood Chemical.
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- Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing.
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride C
- Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy.
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
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